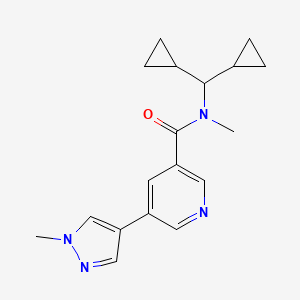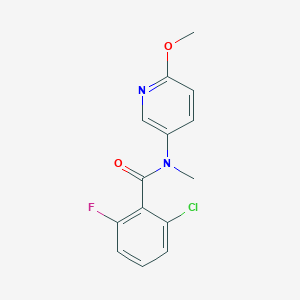![molecular formula C17H21N5OS B7574308 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 is a thiadiazole compound that has been synthesized through various methods and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various signaling pathways. Inhibition of GSK-3 has been shown to have effects on cell proliferation, apoptosis, and differentiation, among other cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In diabetes, this compound has been found to improve insulin sensitivity and glucose uptake. In Alzheimer's disease, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.
実験室実験の利点と制限
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for GSK-3. However, this compound also has limitations, including its relatively short half-life and potential off-target effects. These limitations can be addressed through the use of appropriate controls and experimental design.
将来の方向性
There are several future directions for 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide research, including the development of more potent and specific GSK-3 inhibitors, the optimization of this compound for clinical use, and the investigation of this compound in combination with other therapies. Additionally, this compound has potential applications in other diseases, including neurodegenerative diseases and inflammatory disorders, which warrant further investigation.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound inhibits GSK-3 and has a wide range of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. There are several future directions for this compound research, including the development of more potent and specific inhibitors and investigation in other diseases.
合成法
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-(thiadiazol-4-yl)aniline with pyrrolidine-1-carboxylic acid, followed by cyclization and amidation. Other methods include the reaction of 4-(thiadiazol-4-yl)benzoyl chloride with pyrrolidine, followed by amidation. The synthesis of this compound has been optimized to increase yield and purity, and the compound has been extensively characterized using various analytical techniques.
科学的研究の応用
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been found to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various signaling pathways, including the Wnt signaling pathway. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-17(22-10-7-15(11-22)21-8-1-2-9-21)18-14-5-3-13(4-6-14)16-12-24-20-19-16/h3-6,12,15H,1-2,7-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWFFWSTXSKGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)C4=CSN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)

![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)

![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)

![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)
![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)
![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)

